molecular formula C20H28O5 B1248848 Excisanin H

Excisanin H

Cat. No. B1248848
M. Wt: 348.4 g/mol
InChI Key: UYPLBJHUGYAYIW-FMMWVRBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Excisanin H is a natural product found in Isodon excisus with data available.

Scientific Research Applications

1. Anticancer Properties

Excisanin H, along with other ent-kaurene diterpenoids isolated from Rabdosia excisa, has shown significant cytotoxic activity against P388 murine leukemia cells (Gui et al., 2004). This suggests a potential for this compound in cancer treatment, specifically targeting leukemia cells.

2. Synthesis and Cytotoxic Activity

Studies have focused on the synthesis of compounds related to this compound, exploring their cytotoxic activities. For example, derivatives of excisanin A were synthesized and examined for their cytotoxic activity against P388 murine leukemia cells, highlighting the potential for developing effective cancer therapeutics (Aoyagi et al., 2006).

3. Molecular Mechanisms in Cancer Cells

Another area of research focuses on understanding the molecular mechanisms by which compounds like this compound exert their effects on cancer cells. Studies have investigated how Excisanin A, a closely related compound, affects the expression of various proteins and genes in cancer cells, offering insights that could be relevant to this compound (Deng et al., 2006).

properties

Molecular Formula

C20H28O5

Molecular Weight

348.4 g/mol

IUPAC Name

(1S,2R,4R,8S,9R,12R,13S,16S)-2,8,12-trihydroxy-5,5-dimethyl-18-methylidene-11-oxapentacyclo[11.3.2.01,12.04,9.09,16]octadecan-17-one

InChI

InChI=1S/C20H28O5/c1-10-11-4-5-12-18-9-25-20(11,24)19(12,16(10)23)15(22)8-13(18)17(2,3)7-6-14(18)21/h11-15,21-22,24H,1,4-9H2,2-3H3/t11-,12-,13+,14-,15+,18-,19-,20+/m0/s1

InChI Key

UYPLBJHUGYAYIW-FMMWVRBBSA-N

Isomeric SMILES

CC1(CC[C@@H]([C@]23[C@@H]1C[C@H]([C@]45[C@H]2CC[C@H]([C@]4(OC3)O)C(=C)C5=O)O)O)C

Canonical SMILES

CC1(CCC(C23C1CC(C45C2CCC(C4(OC3)O)C(=C)C5=O)O)O)C

synonyms

excisanin H

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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